![molecular formula C41H46O2 B14258035 4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol CAS No. 270252-32-9](/img/structure/B14258035.png)
4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is an organic compound with the molecular formula C41H46O2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenol groups attached to a fluorene core via ethene linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene and 4-bromophenol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium-catalyzed Suzuki coupling reaction. The reaction mixture is heated to around 80-100°C in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
作用機序
The mechanism of action of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is primarily related to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and nucleic acids, influencing their function and activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 4,4’-[(9,9-Dioctyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
- 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenylamine
Uniqueness
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
特性
CAS番号 |
270252-32-9 |
|---|---|
分子式 |
C41H46O2 |
分子量 |
570.8 g/mol |
IUPAC名 |
4-[2-[9,9-dihexyl-7-[2-(4-hydroxyphenyl)ethenyl]fluoren-2-yl]ethenyl]phenol |
InChI |
InChI=1S/C41H46O2/c1-3-5-7-9-27-41(28-10-8-6-4-2)39-29-33(13-11-31-15-21-35(42)22-16-31)19-25-37(39)38-26-20-34(30-40(38)41)14-12-32-17-23-36(43)24-18-32/h11-26,29-30,42-43H,3-10,27-28H2,1-2H3 |
InChIキー |
PNAIRLIVXJPWDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)O)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


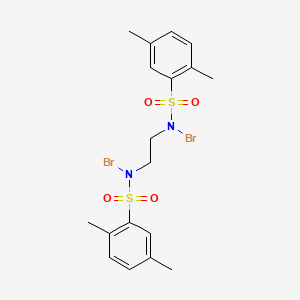
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
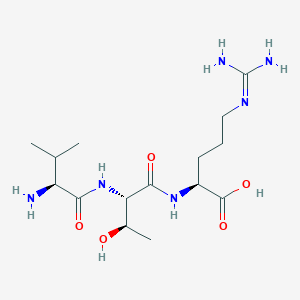
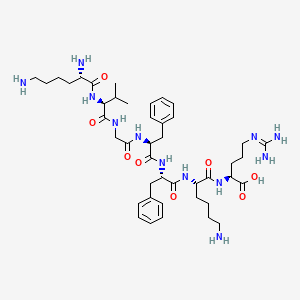
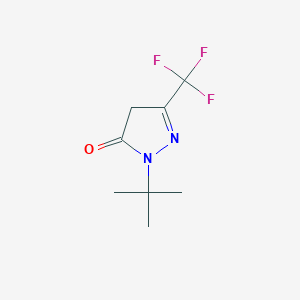
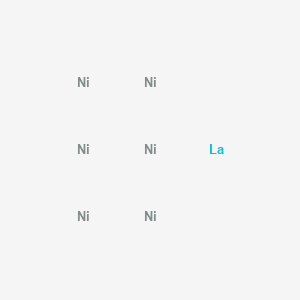
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
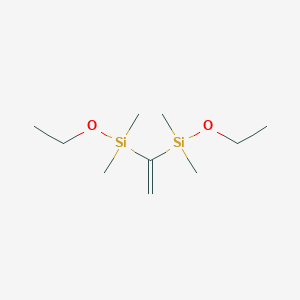
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
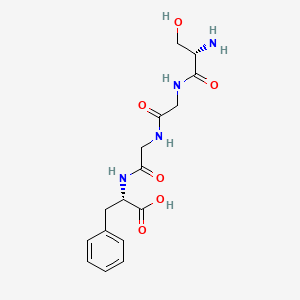

![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
